molecular formula C10H13N3O3 B2615264 1-(3-Nitro-2-pyridinyl)-4-piperidinol CAS No. 338411-78-2

1-(3-Nitro-2-pyridinyl)-4-piperidinol

Cat. No.: B2615264
CAS No.: 338411-78-2
M. Wt: 223.232
InChI Key: IUWCLUATWALWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Nitro-2-pyridinyl)-4-piperidinol is a heterocyclic compound that features a nitro group attached to a pyridine ring, which is further connected to a piperidinol moiety

Preparation Methods

The synthesis of 1-(3-Nitro-2-pyridinyl)-4-piperidinol typically involves the reaction of 3-nitro-2-chloropyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1-(3-Nitro-2-pyridinyl)-4-piperidinol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

1-(3-Nitro-2-pyridinyl)-4-piperidinol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Nitro-2-pyridinyl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

1-(3-Nitro-2-pyridinyl)-4-piperidinol can be compared with other similar compounds, such as:

    1-(3-Nitro-2-pyridinyl)piperazine: This compound has a similar pyridine ring with a nitro group but differs in the piperazine moiety.

    1-Methyl-4-(3-Nitro-2-pyridinyl)piperazine: This compound also features a nitro-substituted pyridine ring but with a methyl group attached to the piperazine ring.

    N′-Hydroxy-1-(3-nitro-2-pyridinyl)-4-piperidinecarboximidamide: This compound has an additional hydroxy and carboximidamide group, making it structurally different but related in terms of the nitro-pyridine core.

Properties

IUPAC Name

1-(3-nitropyridin-2-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-8-3-6-12(7-4-8)10-9(13(15)16)2-1-5-11-10/h1-2,5,8,14H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWCLUATWALWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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